

# 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE chemical properties

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## Compound of Interest

Compound Name: 7-BROMO-2-METHYL-1H-  
IMIDAZO[4,5-C]PYRIDINE

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## 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine** is a heterocyclic compound belonging to the imidazopyridine class, a group of molecules of significant interest in medicinal chemistry due to their structural similarity to purines. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound, based on available data for structurally related molecules. Due to the limited availability of specific experimental data for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine**, some properties are inferred from closely related analogues and are noted as such.

### Chemical Properties

While specific experimental data for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** is limited, the following table summarizes its basic molecular properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>	[1]
Molecular Weight	212.05 g/mol	[1]
CAS Number	929074-39-5	[1]
Predicted XlogP	1.5	[2]
Appearance	Solid (predicted)	[3]

Note: Physical properties such as melting point, boiling point, and solubility for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** are not readily available in the reviewed literature.

## Spectral Data

Specific experimental NMR and IR spectra for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** are not available in the public domain. However, predicted mass spectrometry data for the hydrochloride salt is available.

Table 2: Predicted Mass Spectrometry Data for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** Hydrochloride[2]

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	211.98178	133.5
[M+Na] <sup>+</sup>	233.96372	148.8
[M-H] <sup>-</sup>	209.96722	136.9
[M+NH <sub>4</sub> ] <sup>+</sup>	229.00832	154.9
[M+K] <sup>+</sup>	249.93766	137.0

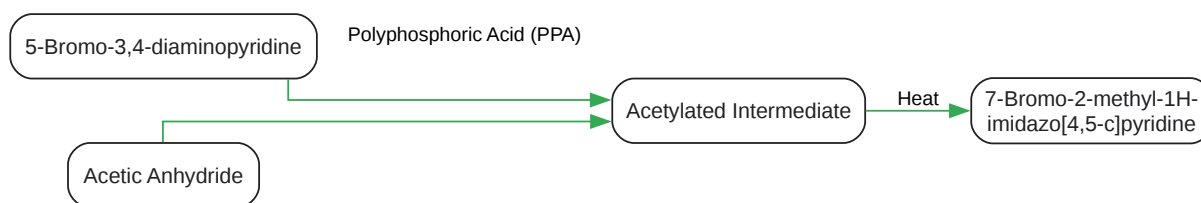
## Synthesis

A specific, detailed experimental protocol for the synthesis of **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** has not been identified in the reviewed literature. However, a general

and plausible synthetic route can be proposed based on established methods for the synthesis of related imidazo[4,5-c]pyridines.[4] The most common approach involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.

## Putative Experimental Protocol

Reaction Scheme:



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Figure 1: General synthesis workflow for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine**.

**Step 1: Acetylation of 5-Bromo-3,4-diaminopyridine** 5-Bromo-3,4-diaminopyridine would be reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the mono-acetylated intermediate. This reaction is typically carried out in an inert solvent.

**Step 2: Cyclization to form the Imidazole Ring** The resulting acetylated intermediate would then undergo cyclization to form the imidazole ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent like polyphosphoric acid (PPA). The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours.

**Step 3: Work-up and Purification** After cooling, the reaction mixture would be neutralized with a base, such as sodium bicarbonate solution. The crude product would then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The final product would be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

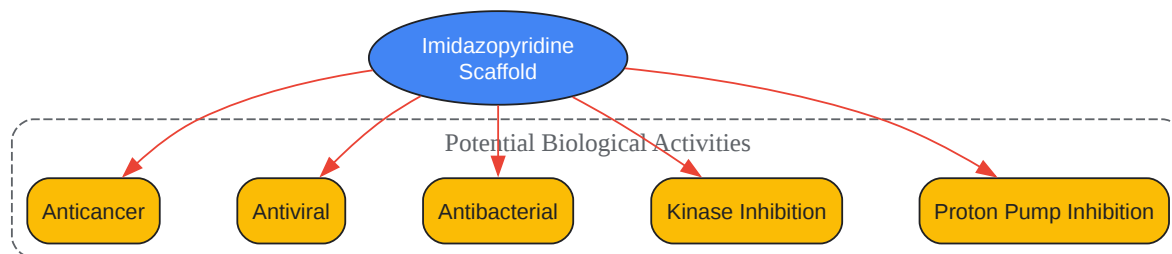
## Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways directly associated with **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine**. However, the broader class of imidazopyridines has been extensively studied and shown to possess a wide range of pharmacological properties due to their structural analogy to purines.[\[5\]](#)

Derivatives of imidazo[4,5-c]pyridine and its isomers have been investigated for various therapeutic applications, including:

- **Anticancer Agents:** Certain imidazopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[\[6\]](#)[\[7\]](#)
- **Antiviral Activity:** Some bromo-substituted imidazopyridine derivatives have shown moderate activity against certain viruses.[\[8\]](#)
- **Antibacterial Agents:** The imidazopyridine scaffold has been explored for the development of new antibacterial compounds.[\[9\]](#)
- **Kinase Inhibitors:** The structural features of imidazopyridines make them suitable candidates for the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.
- **Proton Pump Inhibitors:** Some imidazopyridine analogues have been evaluated for their potential as proton pump inhibitors for the treatment of acid-related disorders.[\[10\]](#)

The biological potential of the imidazopyridine scaffold is often attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific substitutions on the heterocyclic core play a crucial role in determining the compound's potency and selectivity.



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Figure 2: General biological potential of the imidazopyridine scaffold.

## Safety Information

Specific safety and handling information for **7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine** is not well-documented. However, based on the data for the related compound 7-bromo-1H-imidazo[4,5-c]pyridine, it should be handled with caution. The GHS classification for the related compound indicates that it is toxic if swallowed.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection, and a lab coat), are highly recommended when handling this compound.

## Conclusion

**7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine** represents a potentially valuable building block in drug discovery and medicinal chemistry. While specific experimental data for this compound is scarce, its structural relationship to a class of pharmacologically active molecules suggests it may exhibit interesting biological properties. Further research is warranted to fully characterize its chemical and biological profile, including the development of a validated synthetic protocol and comprehensive screening for various biological activities. This would enable a more thorough evaluation of its potential as a lead compound in drug development programs.

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